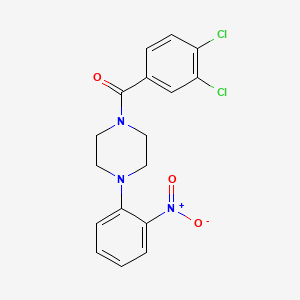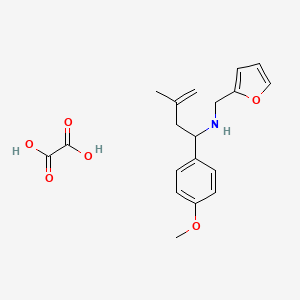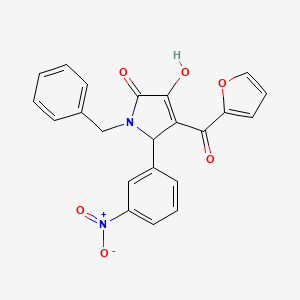![molecular formula C21H23N3O3S B4066113 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4066113.png)
2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Descripción general
Descripción
The compound “2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide” is a complex organic molecule. It has a molecular formula of C28H23N3O2S and a molecular weight of 465.6 g/mol . The compound contains a quinoline ring, which is a type of heterocyclic compound. This ring is substituted with various functional groups, including a cyano group, a methoxyphenyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of various functional groups and a heterocyclic ring. The compound has a 2D structure and a 3D conformer . The InChI and Canonical SMILES representations provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA of 5.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are both 465.15109816 g/mol . The topological polar surface area is 100 Ų .Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has demonstrated significant insights into the structural aspects and properties of salt and inclusion compounds of quinoline derivatives. These compounds exhibit varied behaviors in response to treatment with different mineral acids, leading to the formation of gels or crystalline solids. The structural studies reveal insights into the molecular arrangements and the fluorescence properties of these compounds, highlighting their potential in developing materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Anion Coordination and Spatial Orientations
The study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has revealed interesting anion coordination behaviors, with the protonated perchlorate salt exhibiting a tweezer-like geometry. This discovery provides a deeper understanding of how different spatial orientations of amide derivatives can influence molecular self-assembly, potentially leading to novel materials with unique structural characteristics (Kalita & Baruah, 2010).
Chemical Synthesis and Biological Activities
Although the direct application of the specified compound in biological activities is not highlighted, related research on 5-deazaaminopterin analogues with modifications at specific positions has provided valuable insights into chemical synthesis and the exploration of biological activities. This research underscores the potential for designing and synthesizing compounds with targeted biological functions, paving the way for future developments in drug design and pharmacology (Su et al., 1988).
Carbocyclization Reactions
The carbocyclization reactions of α-substituted N-(2-alkynylphenyl)acetamides, leading to the formation of highly functionalized quinolin-2(1H)-ones, represent a significant area of chemical research. This method demonstrates the versatility of creating complex quinoline derivatives, which are crucial for developing pharmaceuticals and other bioactive molecules (Chen & Chuang, 2016).
Antimalarial Activity and Structure-Activity Relationships
In the search for new antimalarial agents, the synthesis and quantitative structure-activity relationship (QSAR) studies of tebuquine and related compounds have shown promising results. This research contributes to understanding the molecular foundations of antimalarial activity and the development of new therapeutic agents to combat malaria (Werbel et al., 1986).
Propiedades
IUPAC Name |
2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-21(2)8-15-19(16(25)9-21)18(12-4-6-13(27-3)7-5-12)14(10-22)20(24-15)28-11-17(23)26/h4-7,18,24H,8-9,11H2,1-3H3,(H2,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFZFMPUNIEESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC(=O)N)C#N)C3=CC=C(C=C3)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4066034.png)
![N-benzyl-2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4066041.png)
![2-(2-fluorobenzyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4066045.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4066058.png)

![N-(2-furylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-2-furamide](/img/structure/B4066068.png)



![[(2S)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4066105.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-morpholin-4-ylnicotinamide](/img/structure/B4066121.png)
![4-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]thiomorpholine](/img/structure/B4066128.png)

![N-(3-methylphenyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4066144.png)